Home > Products > Screening Compounds P92402 > Cisapride N-Oxide
Cisapride N-Oxide - 86718-75-4

Cisapride N-Oxide

Catalog Number: EVT-1483412
CAS Number: 86718-75-4
Molecular Formula: C₂₃H₂₉ClFN₃O₅
Molecular Weight: 481.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Although structurally different from Cisapride N-Oxide, metoclopramide is discussed alongside cisapride in the context of prokinetic agents and their impact on airway smooth muscle contraction []. The study investigates the influence of the nonadrenergic noncholinergic system on the effects of both drugs, highlighting their shared therapeutic area and potential interactions with airway reactivity.

Source and Classification

Cisapride N-Oxide falls under the classification of pharmaceutical compounds, specifically as an N-oxide derivative. N-oxides are formed when an oxygen atom is added to a nitrogen atom in a compound, typically resulting in altered pharmacological properties. The synthesis and biological evaluation of such derivatives are crucial for developing safer alternatives to existing medications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cisapride N-Oxide involves the oxidation of the nitrogen atom in the cisapride molecule. This can be accomplished using various oxidizing agents, which convert the tertiary amine in cisapride into its corresponding N-oxide. For instance, a common method includes treating cisapride with hydrogen peroxide or other mild oxidants under controlled conditions to ensure selective oxidation without degrading the core structure of the drug .

The technical details of this process typically involve:

  1. Preparation: Dissolving cisapride in an appropriate solvent (e.g., methanol or ethanol).
  2. Oxidation: Adding the oxidizing agent gradually while stirring at room temperature or slightly elevated temperatures.
  3. Purification: Isolating the N-oxide through techniques such as column chromatography or recrystallization to achieve high purity levels.

Yield percentages can vary based on reaction conditions, but typical yields range from 70% to 90% depending on the methodology employed.

Chemical Reactions Analysis

Reactions and Technical Details

Cisapride N-Oxide can undergo several chemical reactions typical of N-oxide compounds:

  1. Reduction: Under strong reducing conditions, it may revert to cisapride.
  2. Hydrolysis: In aqueous environments, it may hydrolyze, affecting its pharmacological properties.
  3. Reactivity with Electrophiles: The presence of the N-oxide can enhance reactivity towards electrophilic agents due to increased electron density on adjacent atoms.

These reactions are significant for understanding how modifications to cisapride affect its stability and efficacy .

Mechanism of Action

Process and Data

Cisapride N-Oxide functions similarly to its parent compound by acting as an agonist at 5-HT4 serotonin receptors located in the gastrointestinal tract. This activation promotes increased motility through enhanced neurotransmitter release and muscle contraction.

The mechanism involves:

  • Binding to serotonin receptors.
  • Triggering intracellular signaling pathways that lead to muscle contraction.
  • Facilitating coordinated peristaltic movements in the gut.

Research indicates that derivatives like Cisapride N-Oxide may exhibit reduced side effects related to cardiac arrhythmias compared to non-modified cisapride due to altered pharmacokinetics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity patterns associated with N-oxides, including susceptibility to reduction reactions.

Relevant data regarding these properties can be found in chemical databases and literature focused on pharmaceutical chemistry .

Applications

Scientific Uses

Cisapride N-Oxide is primarily investigated for its potential applications in treating gastrointestinal disorders without the adverse cardiac effects associated with traditional cisapride use. Its development represents a significant step towards safer therapeutic options for patients requiring prokinetic treatment.

Potential applications include:

  • Treatment of gastroesophageal reflux disease (GERD).
  • Management of functional dyspepsia.
  • Research into alternative formulations that minimize side effects while maintaining efficacy .
Introduction to Cisapride N-Oxide

Cisapride N-Oxide represents a minor oxidative metabolite of the gastroprokinetic agent cisapride, formed primarily through hepatic cytochrome P450-mediated oxidation. While not a therapeutically active compound itself, its formation provides critical insights into cisapride's metabolic fate and the broader role of oxidative metabolism in pharmacology. This section explores its historical context, research significance, and implications for drug development.

Historical Context of Cisapride and Its Metabolites

Cisapride (chemically designated as (±)-cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide) was developed by Janssen Pharmaceuticals in 1980 as a potent serotonin 5-HT₄ receptor agonist to enhance gastrointestinal motility [1] [7]. It gained widespread use for conditions like gastroesophageal reflux disease (GERD) and gastroparesis due to its prokinetic effects, which increased acetylcholine release in the myenteric plexus without antidopaminergic side effects [7] [10].

Metabolite identification studies in the 1980s–1990s revealed that cisapride undergoes extensive hepatic metabolism (>90%), primarily via cytochrome P450 (CYP) enzymes. The dominant pathway involves N-dealkylation to form norcisapride (accounting for ~43% of metabolites), while secondary pathways yield hydroxylated products and trace amounts of Cisapride N-Oxide through piperidine nitrogen oxidation [1] [3] [8]. Unlike norcisapride, Cisapride N-Oxide was identified as a pharmacologically inert trace metabolite, detectable in plasma but lacking significant prokinetic activity [3] [8].

Table 1: Primary Metabolites of Cisapride [3] [8]

MetaboliteFormation PathwayAbundancePharmacological Activity
Norcisapride (M1)N-dealkylation~43% of doseWeak (1/6th parent compound)
Hydroxylated (M2/M5)Aromatic hydroxylation~16% of doseNegligible
Cisapride N-OxidePiperidine N-oxidationTrace amountsInactive

Role of Cisapride N-Oxide in Pharmacological Research

Despite its minimal abundance, Cisapride N-Oxide emerged as a valuable biomarker for studying metabolic interactions and enzyme kinetics:

Metabolic Pathway Elucidation

  • CYP3A4 Dominance: In vitro studies using human liver microsomes confirmed that Cisapride N-Oxide formation is catalyzed predominantly by CYP3A4, with minor contributions from CYP2A6. This was validated through:
  • Competitive inhibition assays (ketoconazole inhibition >90%)
  • Correlation analyses with testosterone 6β-hydroxylation (r = 0.71) [3] [5]
  • Kinetic Parameters: The reaction exhibited a mean apparent Kₘ of 8.6 ± 3.5 μM, indicating moderate affinity for CYP3A4. At therapeutic cisapride concentrations (Cₘₐₓ ~0.17 μM), N-Oxide formation occurs at low velocities [3].

Drug-Drug Interaction Probe

  • Cisapride N-Oxide synthesis is sensitive to CYP3A4 inhibitors (e.g., macrolides, antifungals, protease inhibitors). In vitro screens of 44 drugs identified potent inhibition by:
  • Azoles (ketoconazole, itraconazole)
  • Macrolides (troleandomycin)
  • HIV protease inhibitors (ritonavir) [3]
  • This established Cisapride N-Oxide as a surrogate marker for predicting cisapride accumulation and QT-prolongation risks during polypharmacy [3] [4].

Significance of Oxidative Metabolites in Drug Development

The study of Cisapride N-Oxide underscores broader principles in pharmacokinetics and toxicology:

Metabolic Stability and Clearance

  • Enzyme Ontogeny: Neonates exhibit deficient Cisapride N-Oxide formation due to absent CYP3A4 expression (dominant CYP3A7 has ~1% activity of CYP3A4). This contributes to cisapride accumulation in infants and underscores age-dependent metabolic variability [5].
  • Pathological Modulation: Liver disease reduces Cisapride N-Oxide clearance, necessitating dose adjustments. Renal impairment may also prolong exposure to this hydrophilic metabolite [1] [6].

Table 2: Factors Influencing Cisapride N-Oxide Formation [3] [5]

FactorEffect on N-Oxide FormationClinical Implication
CYP3A4 Inhibitors↓↓ (Strong inhibition)↑↑ Cisapride accumulation → arrhythmia risk
Neonatal Development↓ (Absent in <7-day neonates)↑↑ Cisapride half-life in infants
Hepatic Impairment↓↓ (Reduced enzyme mass)Requires dose reduction

Analytical and Mechanistic Probes

  • Bioanalytical Methods: HPLC-UV assays were developed to quantify Cisapride N-Oxide alongside cisapride and norcisapride, enabling precise metabolic profiling in plasma [8].
  • Structure-Activity Relationships (SAR): The N-Oxide modification abolishes 5-HT₄ receptor binding, confirming that the tertiary amine in cisapride is essential for prokinetic activity. This informed the design of later prokinetics (e.g., mosapride) resistant to N-oxidation [4] [9].

Toxicological Relevance

  • While Cisapride N-Oxide itself is non-cardiotoxic, its formation competes with norcisapride synthesis. Inhibition of N-Oxide pathways diverts metabolism toward norcisapride, which retains mild hERG channel affinity and may contribute to cisapride's arrhythmogenic potential [4] [6].

Properties

CAS Number

86718-75-4

Product Name

Cisapride N-Oxide

IUPAC Name

4-amino-5-chloro-N-[(3R,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide

Molecular Formula

C₂₃H₂₉ClFN₃O₅

Molecular Weight

481.94

InChI

InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22-,28?/m1/s1

SMILES

COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-]

Synonyms

rel-4-Amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide; (3α,4α)-(+/-)-4-Amino-5-chloro-N-[1-[3-(4-fluoro_x000B_phenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide N-Oxide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.